2-Methyl-1,5-benzothiazepin-4(5H)-one
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Overview
Description
2-Methyl-1,5-benzothiazepin-4(5H)-one is a heterocyclic compound that belongs to the benzothiazepine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,5-benzothiazepin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors and the development of more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,5-benzothiazepin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1,5-benzothiazepin-4(5H)-one depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the compound’s specific use and the biological context.
Comparison with Similar Compounds
Similar Compounds
1,5-Benzothiazepine: A parent compound with similar structural features.
Diltiazem: A well-known benzothiazepine derivative used as a calcium channel blocker.
Clentiazem: Another benzothiazepine derivative with cardiovascular effects.
Uniqueness
2-Methyl-1,5-benzothiazepin-4(5H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 2-position and the ketone functionality at the 4-position can lead to distinct interactions with biological targets and different chemical behavior compared to other benzothiazepines.
Properties
CAS No. |
63870-02-0 |
---|---|
Molecular Formula |
C10H9NOS |
Molecular Weight |
191.25 g/mol |
IUPAC Name |
2-methyl-5H-1,5-benzothiazepin-4-one |
InChI |
InChI=1S/C10H9NOS/c1-7-6-10(12)11-8-4-2-3-5-9(8)13-7/h2-6H,1H3,(H,11,12) |
InChI Key |
XMCREDZXYDRQBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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